molecular formula C21H19ClN4O3 B11359998 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11359998
M. Wt: 410.9 g/mol
InChI Key: GWIAFZBMZSXLCS-UHFFFAOYSA-N
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Description

5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloropyridinyl group, potentially converting it to a pyridinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridinyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Vanillin acetate

Comparison

Compared to similar compounds, 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. For example, the presence of the chloropyridinyl group may enhance its binding affinity to certain biological targets, while the benzimidazole core provides a stable and versatile scaffold for further modifications.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

5-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H19ClN4O3/c1-28-19-8-13(2-6-18(19)29-12-14-3-7-20(22)24-11-14)10-23-15-4-5-16-17(9-15)26-21(27)25-16/h2-9,11,23H,10,12H2,1H3,(H2,25,26,27)

InChI Key

GWIAFZBMZSXLCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

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